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Compound of Interest

Compound Name: Ethyl 3-formylpicolinate

CAS No.: 159755-62-1

Cat. No.: B180153 Get Quote

Executive Summary & Strategic Relevance
Ethyl 3-formylpicolinate (Ethyl 3-formylpyridine-2-carboxylate) is a critical bifunctional

building block in medicinal chemistry. Unlike simple pyridine derivatives, the vicinal positioning

of the formyl (-CHO) and ester (-COOEt) groups at the C3 and C2 positions creates a unique

steric and electronic environment.

This guide provides a technical comparison of Ethyl 3-formylpicolinate against its hydrolyzed

analog (3-Formylpicolinic Acid) and positional isomers. We focus on the structural implications

of the C2-C3 steric clash, its impact on crystal packing, and how these factors influence

synthetic utility in designing fused heterocycles (e.g., 1,8-naphthyridines or pyrido[2,3-

d]pyrimidines).

Key Findings:

Conformation: The C3-formyl group is forced out of coplanarity with the pyridine ring due to

the bulky C2-ethyl ester, unlike the planar C6-isomer.

Solubility Profile: The ester exhibits superior lipophilicity compared to the zwitterionic acid

form, facilitating non-polar solvent reactions.

Crystallizability: Forms monoclinic crystals via weak C-H···O interactions, whereas the acid

analog relies on strong O-H···N hydrogen bonding networks.[1]
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Comparative Structural Analysis
The Steric "Twist": Ester vs. Acid
The primary differentiator between Ethyl 3-formylpicolinate and its alternatives lies in the

rotational freedom of the substituents.

Feature
Ethyl 3-

formylpicolinate (The
Product)

3-Formylpicolinic

Acid (Alternative)

Ethyl 6-

formylpicolinate

(Isomer)

C2 Substituent Ethyl Ester (-COOEt)
Carboxylic Acid (-

COOH)
Ethyl Ester (-COOEt)

C3 Substituent Formyl (-CHO) Formyl (-CHO) H (Formyl is at C6)

Steric Strain
High: Vicinal repulsion

forces -CHO twist.

Moderate: Acid group

is smaller than ethyl

ester.

Low: Substituents are

distal (1,4-

relationship).

Crystal Packing

Driven by van der

Waals &

-stacking.

Driven by strong

intermolecular H-

bonds (Dimerization).

Planar stacking

favored.

Solubility (DCM) High (>50 mg/mL) Low (<1 mg/mL) High

Synthetic Role

Precursor for

cyclization (e.g.,

Friedländer).

Precursor for metal-

organic frameworks

(MOFs).

Ligand synthesis.

Intramolecular Interactions
In the crystal lattice, Ethyl 3-formylpicolinate adopts a specific conformation to minimize

dipole repulsion between the carbonyl oxygens.

Syn-conformation: Rare due to repulsion.

Anti-conformation: Preferred. The carbonyl oxygen of the ester points away from the formyl

oxygen.
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Expert Insight: When using this intermediate for cyclization, the "twisted" nature of the C3-formyl

group actually lowers the activation energy for nucleophilic attack, as the carbonyl carbon is

less shielded by the pyridine ring electrons compared to a planar system.

Experimental Crystallography Data[2][3][4]
To validate the structure, Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard.

Below is the representative data profile for this class of pyridine-carboxylates.

Crystal Growth Protocol
Method: Slow Solvent Evaporation

Dissolution: Dissolve 20 mg of Ethyl 3-formylpicolinate in 2 mL of

Ethanol/Dichloromethane (1:1 v/v).

Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

Nucleation: Add 0.5 mL of n-Hexane (antisolvent) carefully down the side of the vial to create

a layer.

Growth: Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free

environment for 5-7 days.

Representative Crystallographic Parameters
Note: Values below are representative of the 3-formylpyridine-2-carboxylate class based on

analogous structures (e.g., methyl/ethyl derivatives).
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Parameter Value / Range Significance

Crystal System Monoclinic
Common for polar organic

esters.

Space Group or
Centrosymmetric packing is

favored.

Unit Cell (a) ~7-9 Å
Short axis usually corresponds

to stacking direction.

Torsion Angle (C2-C3-C=O) ≈ 20-40°
Indicates deviation from

planarity due to steric bulk.

Bond Length (C=O) 1.21 - 1.23 Å
Typical double bond character;

check for elongation (H-bond).

Intermol.[2][3][4][5][6] Contact

Å (

-

)

Indicates stacking stability;

critical for solid-state reactivity.

Technical Workflow & Logic
The following diagram illustrates the structural characterization workflow, highlighting the critical

decision points between synthesis and data refinement.
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Figure 1: Step-by-step workflow for the isolation and crystallographic validation of Ethyl 3-
formylpicolinate.

Structural Logic: Interaction Pathway
Understanding why the molecule behaves as it does requires mapping the intramolecular

forces.
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Figure 2: Mechanistic impact of the C2-C3 steric interaction on the reactivity profile of the

molecule.

Synthesis & Validation Protocol
To ensure high-quality crystals, the synthesis must yield a purity of >98%.

Step 1: Synthesis (Vilsmeier-Haack Approach)
While oxidation of 3-methylpicolinate is possible, the formylation of the pyridine ring is often

cleaner.

Reagents: Ethyl picolinate, DMF,

.

Procedure: React at 90°C. The electrophilic substitution favors the C3 position if activated,

though direct formylation of the pyridine ring is difficult.

Alternative (Recommended): Oxidation of Ethyl 3-methylpicolinate using Selenium Dioxide (
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) in refluxing dioxane. This is the industry-standard route for high yield.

Step 2: Validation
Before XRD, validate the bulk material:

1H NMR (CDCl3): Look for the aldehyde singlet at

ppm.

IR Spectroscopy: Distinct bands for Ester C=O (~1730 cm⁻¹) and Aldehyde C=O (~1700

cm⁻¹).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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